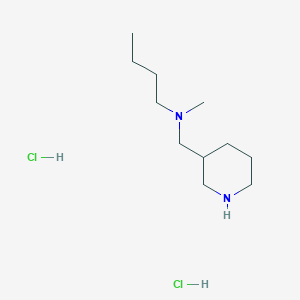

N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride

Vue d'ensemble

Description

N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride is a synthetic compound with a complex molecular structure. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its molecular formula and unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of the methyl and butanamine groups. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of advanced equipment and technology, such as continuous flow reactors, can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Neurological Applications

N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride has been investigated for its neuroprotective properties. Research suggests that it may modulate neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes positions it as a potential candidate for cognitive enhancement therapies .

1.2 Pain Management

The compound exhibits analgesic properties by acting on the histamine H3 and sigma-1 receptors, which are critical in pain modulation. Studies have shown that derivatives of piperidine can effectively alleviate nociceptive and neuropathic pain, making this compound relevant in developing new pain management therapies .

Antimicrobial Activity

Recent investigations have highlighted the compound's antimicrobial potential. Preliminary studies indicate that this compound may inhibit the growth of certain bacterial strains, including Staphylococcus aureus. This suggests its viability as a candidate for further research into antimicrobial therapies.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotective Effects | Demonstrated reduced neuronal death in vitro models exposed to neurotoxic agents. |

| Study 2 | Antimicrobial Activity | Showed significant inhibition of bacterial growth in culture assays against Staphylococcus aureus. |

| Study 3 | Cardiovascular Impact | Reported decreased heart rate variability in hypertensive rat models treated with the compound. |

These studies illustrate the compound's multifaceted applications and underscore its potential therapeutic benefits across various medical domains.

Mécanisme D'action

The mechanism of action of N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride include:

- n-Methyl-n-(3-piperidinylmethyl)cyclohexanamine dihydrochloride

- n-Methyl-n-(3-piperidinylmethyl)cyclohexanamine

Uniqueness

This compound is unique due to its specific molecular structure and the resulting chemical properties. Its distinct combination of functional groups and molecular configuration sets it apart from similar compounds, making it valuable for specific research and industrial applications.

Activité Biologique

N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to various piperidine derivatives, which are known for their diverse biological effects, including antimicrobial, analgesic, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a piperidine ring, which is a common motif in many bioactive molecules. The presence of the N-methyl and butan-1-amine groups contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures can modulate the activity of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Specific studies suggest that this compound may exhibit:

- Inhibition of Class I PI3-Kinase Enzymes : This pathway is crucial for regulating cell growth and survival, making it a target for cancer therapies .

- Interaction with Histamine Receptors : Compounds containing piperidine moieties have shown potential as dual histamine H3 and sigma-1 receptor antagonists, which could lead to analgesic effects .

Anticancer Potential

The compound's ability to inhibit Class I PI3K enzymes suggests potential applications in cancer treatment. Inhibitors targeting this pathway have been associated with reduced tumor growth in various preclinical models . The selectivity of these compounds against specific isoforms may enhance their therapeutic index while minimizing side effects.

Case Studies

Several case studies highlight the therapeutic potential of piperidine derivatives similar to this compound:

- Pain Management : A study on dual H3/sigma receptor antagonists demonstrated significant analgesic effects in both nociceptive and neuropathic pain models . This suggests that compounds like this compound could be explored for pain relief applications.

- Cancer Therapy : Research involving structurally similar compounds has shown promising results in inhibiting cancer cell proliferation through targeted mechanisms involving PI3K inhibition . These findings support further investigation into the anticancer properties of this compound.

Summary of Biological Activities

Propriétés

IUPAC Name |

N-methyl-N-(piperidin-3-ylmethyl)butan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2.2ClH/c1-3-4-8-13(2)10-11-6-5-7-12-9-11;;/h11-12H,3-10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOVDLZTEOPKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CC1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.